molecular formula C41H50N4O2 B033713 NT1 Purpurin CAS No. 107634-78-6

NT1 Purpurin

Cat. No. B033713
M. Wt: 630.9 g/mol
InChI Key: JYWCFWULTDBGGN-LCGSHCTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NT1 Purpurin is a natural pigment obtained from the fruiting bodies of the mushroom Paxillus atrotomentosus. It has attracted the attention of scientists due to its potential applications in various fields, including biotechnology, medicine, and food industry. The pigment has shown promising results in scientific research, and its unique properties make it a valuable compound for further investigation.

Mechanism Of Action

The mechanism of action of NT1 Purpurin is not fully understood. However, studies have suggested that it exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that NT1 Purpurin has a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. It has also been shown to have anticancer properties, and its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation.

Advantages And Limitations For Lab Experiments

One of the main advantages of NT1 Purpurin is that it is a natural compound, which makes it a safer alternative to synthetic compounds. It is also relatively easy to extract and purify, which makes it a cost-effective option. However, one of the limitations of NT1 Purpurin is its low yield, which makes it difficult to obtain large quantities of the compound for experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on NT1 Purpurin. One area of interest is its potential applications in the food industry as a natural food colorant. Another area of interest is its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, efforts should be made to optimize the extraction and purification methods to increase the yield and purity of the compound.

Synthesis Methods

NT1 Purpurin is obtained through a simple extraction process from the mushroom fruiting bodies. The pigment is extracted using a mixture of solvents, and the crude extract is then purified using various chromatographic techniques. The yield of the pigment is relatively low, and efforts are being made to optimize the extraction and purification methods to increase the yield and purity of the compound.

Scientific Research Applications

NT1 Purpurin has been extensively studied for its potential applications in various scientific fields. In biotechnology, it has been used as a natural dye for staining proteins and nucleic acids in gel electrophoresis. In medicine, it has shown promising results as an antioxidant and anti-inflammatory agent. It has also been investigated for its potential anticancer properties. In the food industry, it has been used as a natural food colorant.

properties

CAS RN

107634-78-6

Product Name

NT1 Purpurin

Molecular Formula

C41H50N4O2

Molecular Weight

630.9 g/mol

IUPAC Name

ethyl (26Z)-5,11,12,16,17,21,22-heptaethyl-26-ethylidene-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,3,6,8,10,12,14,16,18,20(23),21-undecaene-4-carboxylate

InChI

InChI=1S/C41H50N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h16,19-22,42-43H,10-15,17-18H2,1-9H3/b30-16+,32-20?,33-20?,34-21?,35-22?,36-21?,37-22?,38-29?

InChI Key

JYWCFWULTDBGGN-LCGSHCTISA-N

Isomeric SMILES

CCC1=C(C2=CC3=NC(=C4C=C(C\5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)/C5=C\C)CC)C(=O)OCC)C(=C3CC)CC)CC

SMILES

CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC

Canonical SMILES

CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC

synonyms

NT-1 purpurin
NT1 purpurin
purpurin NT 1

Origin of Product

United States

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